molecular formula C9H7N3 B1603254 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 53484-13-2

1-Methyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1603254
CAS RN: 53484-13-2
M. Wt: 157.17 g/mol
InChI Key: PJHYDBVFHHMVCS-UHFFFAOYSA-N
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Description

“1-Methyl-1H-benzo[d]imidazole-5-carbonitrile” is a chemical compound with the empirical formula C5H5N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile and its derivatives has been reported in several studies . For instance, a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives was designed, synthesized, and evaluated in vitro and in vivo .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile is based on the imidazole ring, a five-membered heterocyclic moiety . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have been studied in various contexts . For example, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity .

Scientific Research Applications

Synthesis and Biological Activities

1-Methyl-1H-benzo[d]imidazole-5-carbonitrile and its derivatives have been explored for their potential in synthesizing new compounds with various biological activities. For example, compounds incorporating this structure have been evaluated for their antioxidant and antimicrobial activities. The structure–activity relationships of these compounds indicated a high correlation between predicted and actual activities. This suggests their potential in medical and pharmaceutical applications due to their efficacy against specific bacteria and fungi, as well as their antioxidant properties (Bassyouni et al., 2012).

Catalysis and Chemical Reactions

Studies have shown that 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile can participate in various chemical reactions, leading to the formation of novel compounds. This includes reactions with electrophiles and participation in cyclization reactions. These reactions are significant for the synthesis of new heterocyclic compounds, which have applications in medicinal chemistry and materials science (McCullum et al., 1999).

Electrochemical Applications

In electrochemistry, derivatives of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have been utilized in the development of electrocatalysts. These catalysts have applications in the simultaneous determination of various biomolecules like ascorbic acid and adrenaline, showcasing their potential in biosensing and analytical chemistry (Nasirizadeh et al., 2013).

Anticancer Activity

Some derivatives of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have shown significant antitumor activity. Their effectiveness against various cancer cell lines highlights their potential in the development of new anticancer drugs. This underlines the importance of this compound in medicinal chemistry and drug development (Abdel-Mohsen et al., 2010).

Corrosion Inhibition

1-Methyl-1H-benzo[d]imidazole-5-carbonitrile derivatives have also been studied for their corrosion inhibition properties. This application is particularly relevant in materials science and engineering, where the prevention of material degradation is critical (Ammal et al., 2018).

properties

IUPAC Name

1-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYDBVFHHMVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611407
Record name 1-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d]imidazole-5-carbonitrile

CAS RN

53484-13-2
Record name 1-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
A series of small diamidines with thiophene and modified N‐alkylbenzimidazole σ‐hole module represent specific binding to single G⋅C base pair (bp) DNA sequence. The variation of …
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
PN Johnson - 2022 - dukespace.lib.duke.edu
Metallosupramolecular polymers are increasingly of interest for functional and degradable polymeric materials. In these materials, the metal-ligand bonds often bear an external …
Number of citations: 0 dukespace.lib.duke.edu
X Fu, D Guo, Y Yan, T Marselo, M Zhang, Z Zhang… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com

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